molecular formula C12H15NO4 B2621112 Ethyl 2-methyl-2-(4-nitrophenyl)propanoate CAS No. 83397-45-9

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate

Cat. No.: B2621112
CAS No.: 83397-45-9
M. Wt: 237.255
InChI Key: SEQTUSZKRDHNDC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: Referenced indirectly via analogs) is a branched ester featuring a 4-nitrophenyl group at the β-position and a methyl substituent adjacent to the ester carbonyl. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and catalytic applications. Its structure combines steric hindrance (due to the geminal methyl groups) with electron-withdrawing effects from the nitro group, influencing reactivity in nucleophilic substitutions, coupling reactions, and enzyme inhibition studies .

Properties

IUPAC Name

ethyl 2-methyl-2-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)13(15)16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQTUSZKRDHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate can be synthesized through the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-methyl-2-(4-aminophenyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-methyl-2-(4-nitrophenyl)propanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(4-nitrophenyl)propanoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1)

Structural Differences : Replaces the ethyl ester with a methyl group.
Properties :

  • Molecular Weight : 223.21 g/mol (vs. 237.21 g/mol for the ethyl analog).
  • Synthesis: Synthesized via palladium-catalyzed α-arylation of zinc enolates, achieving 89% yield under optimized conditions .
  • Applications: Used in studies on steric effects in cross-coupling reactions. The methyl ester reduces solubility in non-polar solvents compared to the ethyl variant. Key Data:
Property Methyl Ester Ethyl Ester (Target)
Melting Point Not reported Not reported
$ ^1H $ NMR (CDCl₃) δ 1.64 (6H, s, CH₃) Data unavailable
Yield in Synthesis 89% Discontinued commercial

Significance : The methyl analog’s lower molecular weight and ester size influence its metabolic stability and reactivity in catalytic systems .

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate (CAS: 53618-29-4)

Structural Differences: Features a conjugated double bond (α,β-unsaturated ester) instead of a saturated propanoate backbone. Properties:

  • Molecular Weight : 235.24 g/mol.
  • Reactivity: The enoate structure enhances electrophilicity, making it reactive in Michael additions and Diels-Alder reactions.
  • Applications: Potential use in polymer chemistry and as a dienophile . Key Data:
Property Ethyl Enoate Target Compound
Boiling Point 331.2±32.0 °C (Predicted) Not reported
pKa 0.41±0.22 (Predicted) Unavailable

Contrast : The unsaturated backbone increases conjugation, altering UV-Vis absorption and redox properties compared to the saturated target compound .

Potassium 2-methyl-2-(4-nitrophenyl)propanoate

Structural Differences : Carboxylate salt form (lacks the ethyl ester).
Properties :

  • Solubility : Higher water solubility due to ionic character.
  • Synthesis : Prepared via decarboxylative olefination, achieving 73% yield over four steps .
  • Applications : Intermediate in transition metal-free olefination reactions.
    Key Data :
Property Potassium Salt Ethyl Ester (Target)
$ ^1H $ NMR (MeOH-d₄) δ 1.54 (s, 6H, CH₃) Discontinued
Yield 73% N/A

Significance : The ionic form enhances compatibility with polar solvents and catalytic systems requiring aqueous conditions .

Ethyl 2-bromo-2-cyano-3-(4-nitrophenyl)propanoate (C-12a)

Structural Differences: Bromo and cyano substituents at the α-position. Properties:

  • Molecular Weight : 327.14 g/mol.
  • Reactivity: Bromo and cyano groups enable nucleophilic substitutions and cyclization reactions.
  • Applications : Building block for quaternary stereocenters in asymmetric catalysis .
    Key Data :
Property C-12a Target Compound
Yield in Synthesis 84% Discontinued
Functional Groups Br, CN, NO₂ NO₂, COOEt

Contrast: The bromo-cyano derivatives exhibit higher steric and electronic complexity, enabling enantioselective transformations .

Ethyl 3-hydroxy-2-methylene-3-(4-nitrophenyl)propanoate (70)

Structural Differences : Hydroxy and methylene groups replace one methyl group.
Properties :

  • Molecular Weight : 237.21 g/mol.
  • Synthesis : Prepared via Morita-Baylis-Hillman reaction (69% yield) using La(OTf)₃ catalysis .
  • Applications : Intermediate in synthesizing chiral alcohols and acrylates.
    Key Data :
Property Compound 70 Target Compound
Reaction Conditions La(OTf)₃, THF, DABCO Palladium catalysis
Biological Relevance Potential enzyme inhibitor Unreported

Significance : The hydroxyl group introduces hydrogen-bonding capacity, enhancing interactions in biological systems .

Biological Activity

Ethyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 223.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 59115-08-1

The compound features an ethyl ester functional group and a para-nitrophenyl substituent, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to an amino group, which may enhance the compound's interaction with biological macromolecules such as proteins and nucleic acids.
  • Ester Hydrolysis : The ester bond can be hydrolyzed to release the corresponding carboxylic acid, which may have distinct biological activities.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve induction of apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells

Notable Research Findings

  • A study published in ACS Omega assessed the cytotoxicity of various derivatives of this compound, revealing significant activity against breast cancer cell lines with IC50 values indicating potent effects .
  • Research conducted on its antimicrobial properties highlighted effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Investigations into anti-inflammatory properties showed a decrease in TNF-alpha production in macrophages treated with this compound, supporting its use as a therapeutic agent for inflammatory conditions.

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